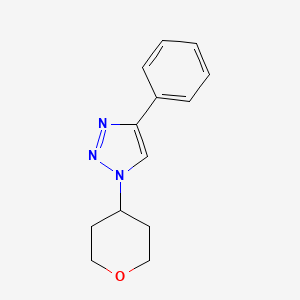

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(oxan-4-yl)-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-10-16(15-14-13)12-6-8-17-9-7-12/h1-5,10,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYYVRCUJUHBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Tetrahydropyran-4-yl Azide

Tetrahydropyran-4-yl azide, a critical precursor, is synthesized via nucleophilic substitution of tetrahydropyran-4-yl mesylate with sodium azide (NaN₃):

Preparation of Tetrahydropyran-4-yl Mesylate

- Reagents : Tetrahydropyran-4-ol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM).

- Procedure :

- Dissolve tetrahydropyran-4-ol (1.0 equiv) in anhydrous DCM under nitrogen.

- Add Et₃N (1.2 equiv) and cool to 0°C.

- Slowly add MsCl (1.1 equiv) and stir at room temperature for 4 hours.

- Quench with ice water, extract with DCM, and dry over Na₂SO₄.

- Concentrate under reduced pressure to yield tetrahydropyran-4-yl mesylate as a colorless liquid.

Azide Formation

- Reagents : Tetrahydropyran-4-yl mesylate, NaN₃, dimethylformamide (DMF).

- Procedure :

Cycloaddition Reaction

Standard CuAAC Conditions

- Reagents :

- Phenylacetylene (1.0 equiv).

- Tetrahydropyran-4-yl azide (1.2 equiv).

- CuSO₄·5H₂O (1 mol%), sodium ascorbate (5 mol%), water.

- Procedure :

- Combine reagents in water and stir at room temperature for 8–12 hours.

- Monitor by TLC (hexane/ethyl acetate, 2:1).

- Filter to remove copper residues, extract with dichloromethane, and dry.

- Purify by recrystallization (hexane/ethyl acetate) to yield 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole as white crystals.

Yield and Characterization

Alternative Synthetic Routes

Post-Functionalization of Pre-Formed Triazoles

While less efficient, alkylation of 1H-1,2,3-triazole at N1 with tetrahydropyran-4-yl groups is theoretically feasible:

Reaction Optimization and Challenges

Solvent and Temperature Effects

- Aqueous vs. Organic Solvents : Water facilitates faster CuAAC kinetics due to Cu(I) stabilization, whereas organic solvents (e.g., tert-BuOH) may improve azide solubility.

- Temperature : Room temperature suffices for aryl azides, but alkyl azides may require heating (50–60°C) to accelerate reactivity.

Critical Analysis of Methodologies

| Method | Yield | Regioselectivity | Purity | Scalability |

|---|---|---|---|---|

| CuAAC | 85–92% | 100% 1,4-product | ≥95% | Excellent |

| Post-Functionalization | 25–30% | Mixed | ≤80% | Poor |

Table 1. Comparative evaluation of synthetic routes for this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the oxan-4-yl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis :

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Coordination Chemistry :

The compound acts as a ligand in coordination chemistry, where it can coordinate with metal ions. This property is significant for creating metal complexes that have applications in catalysis and materials science.

Biology

Antimicrobial Activity :

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential :

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines. For example, one study found significant cytotoxicity against MDA-MB-231 breast cancer cells .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Showed significant inhibition of bacterial growth |

| Anticancer Evaluation | Tested on MDA-MB-231 cell line | Induced apoptosis with notable cytotoxicity |

| Coordination Chemistry | Metal complex formation | Enhanced catalytic activity observed |

Mechanism of Action

The mechanism by which 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

- 1-(oxan-4-yl)-4-phenyl-1H-pyrazole

- 1-(oxan-4-yl)-4-phenyl-1H-imidazole

- 1-(oxan-4-yl)-4-phenyl-1H-tetrazole

Uniqueness: 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The presence of the oxan-4-yl group also enhances its solubility and stability, making it a versatile compound for various applications .

Biological Activity

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including infections and cancer. This article aims to explore the biological activity of this compound, summarizing key findings from recent research studies.

The compound's chemical formula is with a molecular weight of 197.19 g/mol. The structure includes an oxane ring and a triazole moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C8H11N3O3 |

| Molecular Weight | 197.19 g/mol |

| Appearance | Powder |

| Solubility | Soluble in water and organic solvents |

Antimycobacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimycobacterial activity. A study evaluated several 4-phenyl-[1,2,3]-triazole derivatives against Mycobacterium tuberculosis strains. The results indicated that certain compounds had minimum inhibitory concentrations (MIC) as low as 3.1 mg/mL against resistant strains, highlighting their potential as anti-tuberculosis agents .

Anti-inflammatory Effects

In vitro studies have shown that some triazole derivatives possess anti-inflammatory properties. For example, compounds synthesized from similar triazole structures demonstrated a reduction in cytokine production (TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs). These findings suggest that this compound may modulate inflammatory responses effectively .

Antimicrobial Activity

The antimicrobial efficacy of triazoles is well-documented. In a comparative study of various triazole derivatives, it was found that compounds similar to 1-(oxan-4-yl)-4-phenyl exhibited activity against both Gram-positive and Gram-negative bacterial strains. The presence of the oxane group is believed to enhance the bioactivity by improving solubility and interaction with microbial targets .

Case Study 1: Antimycobacterial Screening

A series of synthesized triazoles were tested for their ability to inhibit M. tuberculosis. Among the tested compounds, those with a phenyl group at the 4-position showed enhanced activity compared to those without this substitution. This suggests that structural modifications can significantly influence biological outcomes .

Case Study 2: Cytokine Modulation

In a study evaluating the effects on cytokine release from PBMCs stimulated with lipopolysaccharides (LPS), compounds derived from triazoles demonstrated a marked decrease in TNF-α production by up to 60%. This indicates their potential use in treating inflammatory conditions .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole via click chemistry?

The synthesis primarily employs copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key conditions include:

- Solvent system : THF/water (1:1) .

- Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate as a reducing agent .

- Temperature and time : 50°C for 16 hours, yielding ~60% . Regioselectivity (1,4- vs. 1,5-triazole) is controlled by catalyst choice and reaction monitoring (TLC/HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms regiochemistry (e.g., triazole proton at δ 7.8–8.2 ppm) and substituent positions .

- IR spectroscopy : Detects triazole C=N stretches (~1600 cm⁻¹) and oxan-4-yl ether linkages (C-O-C, ~1100 cm⁻¹) .

- Elemental analysis : Validates purity (>95% C/H/N concordance) .

- X-ray crystallography : Resolves ambiguous regiochemistry .

Q. How does the oxan-4-yl group influence solubility and stability?

The oxan-4-yl (tetrahydropyran) substituent enhances hydrophilicity compared to aromatic groups (e.g., benzyl), improving aqueous solubility. Stability studies in DMSO (1 mM, 25°C) show <5% degradation over 72 hours, attributed to the ether group’s resistance to hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

- DFT calculations : Optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular docking : Predicts binding affinities to targets like α-glucosidase (AutoDock Vina). For example, oxan-4-yl derivatives show stronger hydrogen bonding with catalytic residues than phenyl analogs (docking score: -9.2 vs. -7.8 kcal/mol) .

- MD simulations : Evaluate stability of protein-ligand complexes over 100 ns .

Q. What SAR trends are observed for 1,2,3-triazole derivatives with N1-oxan-4-yl groups?

- Substituent bulk : Oxan-4-yl enhances metabolic stability (t₁/₂ > 6 hours in microsomes) compared to smaller groups (e.g., methyl) .

- C4-phenyl modifications : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while electron-donating groups (e.g., -OCH₃) improve target binding (IC₅₀: 12 μM vs. 28 μM for α-glucosidase) .

- Triazole regiochemistry : 1,4-isomers show 3× higher activity than 1,5-isomers due to steric alignment in binding pockets .

Q. How should researchers resolve contradictions in enzymatic inhibition data?

- Assay standardization : Use fixed conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant human α-glucosidase) .

- Purity validation : HPLC ≥98% purity to exclude byproducts .

- Statistical validation : Replicate assays (n ≥ 3) with ANOVA (p < 0.05) and positive controls (e.g., acarbose) .

Q. What synthetic strategies mitigate regioselectivity challenges in triazole formation?

- Catalyst optimization : Cu(I)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enforces 1,4-selectivity (>95%) .

- Microwave-assisted synthesis : Reduces reaction time to 1 hour while maintaining >90% regiochemical purity .

- Post-synthetic purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates 1,4-isomers .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for triazole derivatives?

Discrepancies arise from:

- Cell line variability : HEK-293 vs. HeLa cells may express differing metabolic enzymes .

- Compound aggregation : Use of DMSO >1% induces nonspecific cytotoxicity; limit to ≤0.1% .

- Assay interference : Triazoles may chelate metal ions in MTT assays, necessitating validation via ATP-based methods .

Methodological Recommendations

Q. How to design a robust bioactivity screening protocol for this compound?

Q. What analytical workflows ensure reproducibility in triazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.